molecular formula C24H19N5O B12136406 Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide

Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide

Cat. No.: B12136406
M. Wt: 393.4 g/mol
InChI Key: XEZPCQDGTFHFSC-UHFFFAOYSA-N
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Description

Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide is a complex organic compound that combines several functional groups, including a biphenyl structure, a carboxylic acid, a benzimidazole, and a pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole and pyrazole intermediates, which are then coupled with the biphenyl-4-carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and pyrazole rings can be oxidized under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and pyrazole rings.

    Reduction: Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-methanol.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide is unique due to its combination of multiple bioactive moieties in a single molecule, which may result in synergistic effects and enhanced biological activity.

Biological Activity

Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a biphenyl backbone with a carboxylic acid group and an amide linkage to a benzoimidazole derivative. Its molecular formula is C22H19N3OC_{22}H_{19}N_{3}O with a molecular weight of approximately 341.41 g/mol . The structure can be summarized as follows:

  • Molecular Structure :
    • Biphenyl core
    • Carboxylic acid functional group
    • Amide linkage
    • Benzoimidazole and pyrazole moieties

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the biphenyl structure, introduction of the carboxylic acid and amide groups, and functionalization with the benzoimidazole and pyrazole derivatives. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzimidazole and pyrazole moieties. For instance, derivatives of biphenyl carboxylic acids have shown significant inhibitory activity against various cancer cell lines:

Compound Cell Line IC50_{50} (µM)Mechanism
Compound AMCF70.01Aurora-A kinase inhibition
Compound BNCI-H4600.03Apoptosis induction
Compound CHepG20.39Autophagy promotion

These findings suggest that biphenyl derivatives may act through multiple mechanisms, including apoptosis induction and kinase inhibition, making them promising candidates for cancer therapy .

Anti-inflammatory Effects

Biphenyl derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies indicate that certain compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Activity : A study evaluated a series of biphenyl derivatives against various cancer cell lines, demonstrating that modifications to the benzimidazole or pyrazole groups significantly enhanced cytotoxicity. The most potent derivative exhibited an IC50_{50} value of 0.01 µM against MCF7 cells, indicating strong anticancer activity .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of similar compounds, finding that specific modifications led to a marked decrease in inflammation markers in vitro, suggesting therapeutic potential for conditions like rheumatoid arthritis .

Properties

Molecular Formula

C24H19N5O

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-phenylbenzamide

InChI

InChI=1S/C24H19N5O/c1-16-15-22(29(28-16)24-25-20-9-5-6-10-21(20)26-24)27-23(30)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-15H,1H3,(H,25,26)(H,27,30)

InChI Key

XEZPCQDGTFHFSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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